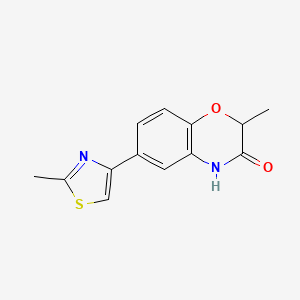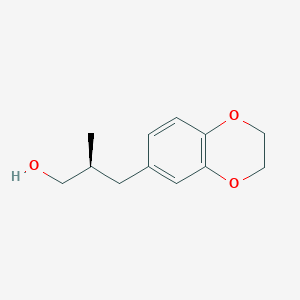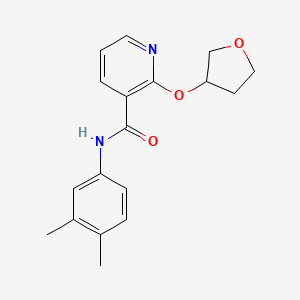![molecular formula C28H23N3O8 B2635246 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 892431-86-6](/img/no-structure.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, a benzofuro[3,2-d]pyrimidin-1(2H)-one, and a dimethoxyphenyl group. These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The benzodioxole and benzofuro[3,2-d]pyrimidin-1(2H)-one groups in particular are likely to contribute to the compound’s three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the benzodioxole and benzofuro[3,2-d]pyrimidin-1(2H)-one groups could potentially affect the compound’s solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with complex structures, including benzodioxol, dioxopyrimidin, and dimethoxyphenyl groups, are often synthesized and characterized for their potential biological activities. For example, the synthesis and characterization of various heterocycles incorporating similar motifs have been reported, with studies detailing the methods used for their creation and analysis through techniques like IR, NMR, and mass spectrometry (Talupur, Satheesh, & Chandrasekhar, 2021). These processes are crucial for understanding the physical and chemical properties of new compounds, which can inform their potential applications in drug development.
Antimicrobial and Anti-Inflammatory Applications
Several studies focus on the antimicrobial and anti-inflammatory properties of newly synthesized compounds. For instance, new heterocycles have been evaluated for antimicrobial activities, indicating a potential application in combating various bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008). Similarly, the synthesis of compounds with anti-inflammatory and analgesic properties suggests their utility in creating new pain relief and anti-inflammatory drugs (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Biological Evaluation
The biological evaluation of synthesized compounds is a significant step in discovering their potential therapeutic uses. Studies often include screening for anticancer, anti-lipoxygenase, and other biological activities, which could lead to the development of new treatments for various diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). These evaluations help in identifying promising candidates for further drug development and clinical trials.
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
892431-86-6 |
|---|---|
Nombre del producto |
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Fórmula molecular |
C28H23N3O8 |
Peso molecular |
529.505 |
Nombre IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O8/c1-35-20-10-8-17(12-22(20)36-2)29-24(32)14-30-25-18-5-3-4-6-19(18)39-26(25)27(33)31(28(30)34)13-16-7-9-21-23(11-16)38-15-37-21/h3-12H,13-15H2,1-2H3,(H,29,32) |
Clave InChI |
HQLUZMLWFGWAHE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



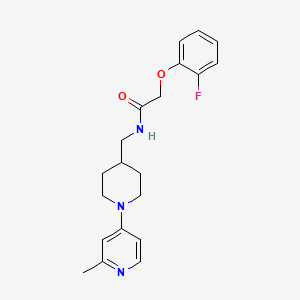
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2635164.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid](/img/structure/B2635169.png)
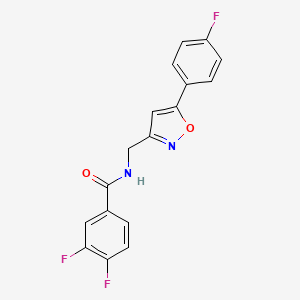

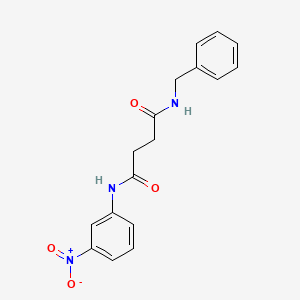
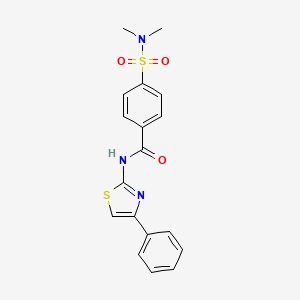
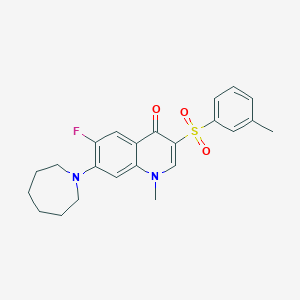
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635179.png)

